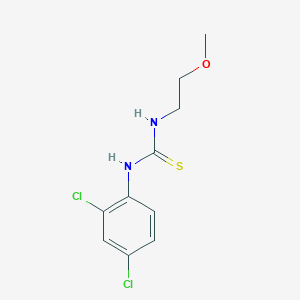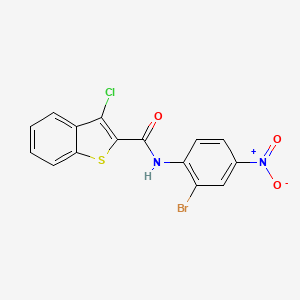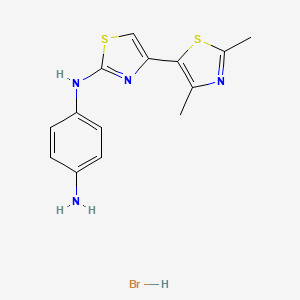![molecular formula C13H13N3O3 B5029414 N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2010 by researchers at the University of Nottingham, UK, and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves the disruption of mitochondrial function and the activation of caspases, which are enzymes that play a crucial role in apoptosis. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit the activity of certain proteins involved in cell survival and proliferation, such as Akt and NF-κB.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a selective cytotoxic effect on cancer cells, while sparing normal cells. This is thought to be due to the higher expression of certain proteins in cancer cells that are targeted by N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo. This has led to the development of new formulations and delivery methods for N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide.
未来方向
There are several future directions for research on N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound. Another direction is the investigation of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide in combination with other anti-cancer agents, to determine whether it can enhance their efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide and to identify potential biomarkers that can predict response to the compound.
合成方法
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1H-pyrazole to form 2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has also been found to inhibit the growth and metastasis of cancer cells in animal models.
属性
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(14-5-7-16-6-1-4-15-16)10-2-3-11-12(8-10)19-9-18-11/h1-4,6,8H,5,7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVLXDSYXGJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

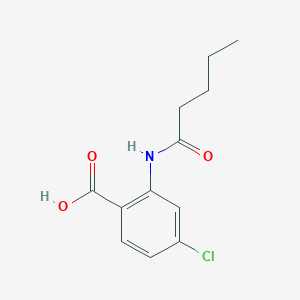
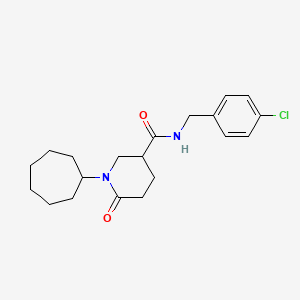

![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
